molecular formula C24H19FN2O4 B11596951 2-amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B11596951
M. Wt: 418.4 g/mol
InChI Key: WWXKUFBEUAZFTQ-UHFFFAOYSA-N
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Description

2-AMINO-4-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure with multiple functional groups, including amino, methoxy, hydroxy, and carbonitrile groups, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using amines as nucleophiles.

    Methoxylation and Hydroxylation: Methoxy and hydroxy groups can be introduced through methylation and hydroxylation reactions, respectively, using reagents like methyl iodide and hydroxylating agents.

    Addition of the Fluorophenyl Group: The fluorophenyl group can be added through coupling reactions, such as Suzuki or Heck coupling, using appropriate fluorophenyl precursors.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through cyanation reactions, often using cyanide sources like potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

    Coupling Reactions: The fluorophenyl group can undergo coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

    Coupling: Catalysts like palladium or nickel in the presence of appropriate ligands.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives.

    Coupling: Formation of more complex aromatic compounds.

Scientific Research Applications

2-AMINO-4-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-AMINO-4-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-4-(4-CHLOROPHENYL)-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE
  • 2-AMINO-4-(4-METHOXYPHENYL)-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE
  • 2-AMINO-4-(4-BROMOPHENYL)-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE

Uniqueness

The presence of the fluorophenyl group in 2-AMINO-4-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its enhanced biological activity and therapeutic potential.

Properties

Molecular Formula

C24H19FN2O4

Molecular Weight

418.4 g/mol

IUPAC Name

2-amino-4-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C24H19FN2O4/c1-29-22-10-15(4-9-20(22)30-13-14-2-5-16(25)6-3-14)23-18-8-7-17(28)11-21(18)31-24(27)19(23)12-26/h2-11,23,28H,13,27H2,1H3

InChI Key

WWXKUFBEUAZFTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OCC4=CC=C(C=C4)F

Origin of Product

United States

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